molecular formula C8H15N B1422791 3-Cyclopropylpiperidine CAS No. 942576-93-4

3-Cyclopropylpiperidine

Cat. No.: B1422791
CAS No.: 942576-93-4
M. Wt: 125.21 g/mol
InChI Key: DNDDMRYQURLRMY-UHFFFAOYSA-N
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Description

3-Cyclopropylpiperidine is a chemical compound with the molecular formula C8H15N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, which include 3-Cyclopropylpiperidine, are present in more than twenty classes of pharmaceuticals .

Cellular Effects

Piperidine derivatives have been shown to have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of this compound in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. This includes information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives have been shown to have various effects on metabolic flux or metabolite levels .

Transport and Distribution

Drug transporters, which could potentially interact with this compound, play a critical role in drug disposition by affecting absorption, distribution, and excretion .

Subcellular Localization

Protein-mediated transport processes are known to play a role in the subcellular localization of various compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpiperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3-cyclopropylpyridine. This process involves the use of hydrogen gas in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes starting from readily available raw materials. The process often includes steps like cyclization, hydrogenation, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclopropylpiperidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the cyclopropyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-cyclopropylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDDMRYQURLRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20708894
Record name 3-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942576-93-4
Record name 3-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylpiperidine
Reactant of Route 2
3-Cyclopropylpiperidine
Reactant of Route 3
3-Cyclopropylpiperidine
Reactant of Route 4
3-Cyclopropylpiperidine
Reactant of Route 5
3-Cyclopropylpiperidine
Reactant of Route 6
3-Cyclopropylpiperidine

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